molecular formula C21H26N2O2S B4983637 5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4983637
M. Wt: 370.5 g/mol
InChI Key: HOLDCLXOYSFUNF-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes an acetyl group, an ethoxyethylsulfanyl group, an ethylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The ethoxyethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a dihydropyridine derivative, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness

5-Acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of an acetyl group, ethoxyethylsulfanyl group, and carbonitrile group sets it apart from other dihydropyridine derivatives, offering unique reactivity and potential for diverse applications.

Properties

IUPAC Name

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-5-16-7-9-17(10-8-16)20-18(13-22)21(26-12-11-25-6-2)23-14(3)19(20)15(4)24/h7-10,20,23H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDCLXOYSFUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCCOCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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